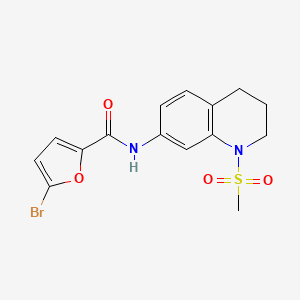
2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C25H18FN5O3 and its molecular weight is 455.449. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Research on related compounds often focuses on the synthesis and characterization of novel materials. For example, studies have detailed the synthesis of polyamides with flexible main-chain ether linkages, demonstrating their solubility, thermal stability, and utility in creating transparent, flexible films (Hsiao, Yang, & Chen, 2000)[https://consensus.app/papers/synthesis-properties-ortholinked-polyamides-based-acid-hsiao/5e170de514e35d449453129e3e0b4ee0/?utm_source=chatgpt]. Similar research has explored the synthesis of diphenylfluorene-based aromatic polyamides, highlighting their thermal properties and solubility in organic solvents (Hsiao, Yang, & Lin, 1999)[https://consensus.app/papers/synthesis-characterization-diphenylfluorenebased-hsiao/0069a2b4fb5b5506aebd334749953bb3/?utm_source=chatgpt].
Antimicrobial and Medicinal Chemistry
Other research avenues include the synthesis of compounds for antimicrobial evaluation, highlighting the methodological approaches to creating and testing novel compounds with potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021)[https://consensus.app/papers/synthesis-characterization-evaluation-docking-studies-talupur/c41845d6ac8754bf9b73572da2a630bc/?utm_source=chatgpt]. This includes the design and synthesis of new molecular structures with specified biological targets.
Advanced Material Properties
Research also delves into the creation of materials with unique properties, such as electrochromic and electrofluorescent dual-switching polyamides, indicating the potential for compounds to contribute to the development of advanced materials with specific electrical and optical properties (Sun et al., 2016)[https://consensus.app/papers/highly-electrofluorescent-dualswitching-polyamide-sun/dc14951f84e956e89b9cbab9afb8ec65/?utm_source=chatgpt].
Chemical Synthesis and Characterization Techniques
Further studies focus on the synthesis techniques and characterization of novel compounds, providing a foundation for understanding how complex molecules like "2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" could be synthesized, manipulated, and analyzed for various scientific applications (Gauci & Magri, 2022)[https://consensus.app/papers/solventpolarity-fluorescent-gauci/99d0fa5475925b84a9bd12cdfbf41e52/?utm_source=chatgpt].
Propriétés
IUPAC Name |
9-(4-fluorophenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O3/c26-17-8-10-18(11-9-17)31-24-21(29-25(31)33)20(22(27)32)28-23(30-24)16-6-12-19(13-7-16)34-14-15-4-2-1-3-5-15/h1-13H,14H2,(H2,27,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFNQLGCNQZFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=C4C(=N3)N(C(=O)N4)C5=CC=C(C=C5)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(benzyloxy)phenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)


![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2994186.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2994187.png)

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)
![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)
